molecular formula C16H21NO2 B2988981 Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 2160508-36-9

Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B2988981
CAS No.: 2160508-36-9
M. Wt: 259.349
InChI Key: VDABMMGNMSRJDF-UHFFFAOYSA-N
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Description

Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate is a chemical compound with the molecular formula C16H21NO2 and a molecular weight of 259.35 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications.

Properties

IUPAC Name

benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-16(19-12-13-6-2-1-3-7-13)17-14-8-4-9-15(17)11-5-10-14/h1-3,6-7,14-15H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDABMMGNMSRJDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of 9-azabicyclo[3.3.1]nonane with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in amine derivatives .

Scientific Research Applications

Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its versatility as a scaffold makes it valuable in various research and industrial applications .

Biological Activity

Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

This compound features a bicyclic core that incorporates both nitrogen and oxygen atoms, which play crucial roles in its biological interactions. The molecular formula is C15H19NOC_{15}H_{19}NO with a molecular weight of approximately 229.32 g/mol. The compound's structure allows for various chemical modifications, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, affecting pathways related to inflammation and cancer progression.
  • Receptor Modulation : It has been shown to modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

Therapeutic Potential

The therapeutic implications of this compound are significant, particularly in the following areas:

  • Anti-inflammatory Properties : Studies have suggested that the compound exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary research indicates potential anticancer properties, with ongoing studies aimed at elucidating its efficacy against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity Description References
Enzyme InhibitionInhibits specific enzymes involved in inflammation,
Receptor ModulationModulates receptor interactions affecting signaling,
Antimicrobial EffectsExhibits activity against certain microbial strains
Anticancer PropertiesPotential efficacy against various cancer types

Synthesis and Purification

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key steps include:

  • Formation of the Bicyclic Core : Achieved through reactions such as Diels-Alder or nucleophilic substitution.
  • Benzylation : The introduction of the benzyl group is performed using benzyl chloride in the presence of a base.
  • Advanced Purification Techniques : Essential to ensure the quality and yield of the final product.

Q & A

Basic Research Questions

Q. What synthetic routes are available for Benzyl 9-azabicyclo[3.3.1]nonane-9-carboxylate, and how can yield optimization be achieved?

  • Methodology : A multi-step synthesis involving ketone reduction, isocyanate coupling, and catalytic hydrogenolysis is commonly employed. For example, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be reduced with Al(O-i-Pr)₃ to the corresponding alcohol, followed by reaction with phenylisocyanates and subsequent deprotection. Yield optimization requires careful control of reaction temperature (e.g., 110°C for 6 hours in reduction steps), stoichiometric ratios, and purification via column chromatography or recrystallization .

Q. How is Carbon-13 NMR spectroscopy utilized for conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives?

  • Methodology : Carbon-13 NMR chemical shifts distinguish between chair-boat and double-chair conformations. For instance, the endo-alcohol derivative adopts a chair-boat conformation (C-7: 13.7 ppm, C-8: 21.9 ppm), while the exo-alcohol prefers a double-chair conformation. These shifts correlate with steric interactions and electronic environments of substituents .

Q. What purification techniques are effective for isolating this compound intermediates?

  • Methodology : Chromatography (silica gel) with gradient elution (hexane/ethyl acetate) effectively separates stereoisomers. For polar intermediates like ammonium salts, ion-exchange resins or recrystallization from ethanol/water mixtures are recommended .

Advanced Research Questions

Q. How does the conformational flexibility of 9-azabicyclo[3.3.1]nonane derivatives influence their reactivity in catalytic oxidation?

  • Methodology : The less-hindered nitroxyl radical ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) exhibits enhanced reactivity in aerobic alcohol oxidations compared to TEMPO. Conformational stability allows efficient electron transfer in Cu/ABNO catalyst systems, enabling room-temperature reactions with ambient air. Reactivity is validated via kinetic studies and Hammett plots .

Q. What strategies mitigate regioselectivity challenges during derivatization of the bicyclic core?

  • Methodology : Steric and electronic directing groups control regioselectivity. For example, 3-keto substituents favor alkylation over the piperidone side due to reduced steric hindrance. Computational modeling (DFT) predicts favorable transition states, validated by LC-MS monitoring of reaction intermediates .

Q. How can mass spectrometry elucidate fragmentation patterns of 9-azabicyclo[3.3.1]nonane derivatives?

  • Methodology : Electron ionization (EI-MS) reveals characteristic fragmentation, such as loss of benzyl groups (m/z 91) or retro-Diels-Alder cleavage. Comparative analysis with 9-oxabicyclo analogs (e.g., m/z 108 for oxonium ions) identifies skeleton-specific fragmentation pathways .

Q. What in vitro assays evaluate the biological activity of 9-azabicyclo[3.3.1]nonane-based sigma-2 receptor ligands?

  • Methodology : Radioligand binding assays (e.g., competitive displacement of [³H]-DTG) determine Kᵢ values. For SV119 analogs, sigma-2 selectivity (Kᵢ ratio σ1/σ2 > 500) is achieved via N-substituted carbamate modifications. Cytotoxicity assays (MTT) assess chemosensitization effects in cancer cell lines .

Q. Why does ABNO outperform TEMPO in aerobic oxidation of hindered alcohols?

  • Methodology : ABNO’s bicyclic structure reduces steric hindrance, enabling faster hydrogen abstraction from aliphatic alcohols. Kinetic studies show turnover frequencies (TOF) for ABNO are 2–3× higher than TEMPO in Cu-catalyzed systems. EPR spectroscopy confirms radical stability under oxidative conditions .

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